N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has been found to have potential applications in various areas of research. In
Scientific Research Applications
Neuropharmacological Studies
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide formate and its analogs have been explored for their interactions with serotonin receptors, particularly 5-HT1A receptors. These receptors are significant in the study of various neurological and psychiatric conditions. For example, the study by Hume et al. (1994) evaluated [O-methyl-3H]WAY-100635, a compound with structural similarities, as a potential radioligand for in vivo imaging of 5-HT1A receptors in rat brains. This research underscores the potential of such compounds in neuropharmacological studies, particularly for understanding the role of serotonin in various mental health disorders.
Imaging Applications
Compounds like this compound have applications in developing imaging agents for positron emission tomography (PET) and other imaging modalities. The study by Plenevaux et al. (2000) on [(18)F]p-MPPF, a radiolabeled antagonist, highlights the utility of such compounds in studying the serotonergic neurotransmission with PET imaging. These applications are crucial for diagnosing and understanding the progression of neurological disorders, providing insights into receptor distribution and function in the living brain.
Mechanism of Action
Target of action
Related compounds such as para-methoxyphenylpiperazine have been found to interact with the dopamine receptor, specifically the d4 subtype . The dopamine receptor plays a crucial role in the nervous system, affecting mood, attention, learning, and numerous other neurological processes.
Mode of action
Similar piperazine derivatives have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines. Piperazine derivatives such as trifluoromethylphenylpiperazine have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists .
Biochemical pathways
It is known that the dopamine and serotonin pathways, which are implicated in mood regulation and other neurological processes, can be affected by similar compounds .
Pharmacokinetics
Related compounds such as para-methoxyphenylpiperazine are known to be metabolized in the liver and excreted via the kidneys .
Result of action
Similar compounds have been found to have neuroprotective potential, validating their use in alleviating toxic effects of certain substances .
properties
IUPAC Name |
formic acid;N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S.CH2O2/c1-22-15-4-2-14(3-5-15)19-12-10-18(11-13-19)9-8-17-23(20,21)16-6-7-16;2-1-3/h2-5,16-17H,6-13H2,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQVZMYOEYKNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3CC3.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.